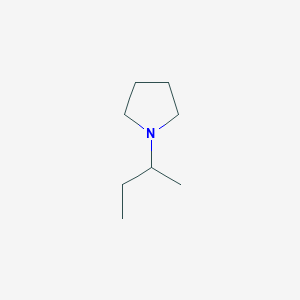

1-(Butan-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

81683-43-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-butan-2-ylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-3-8(2)9-6-4-5-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

YSOZFXKDKRMJNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butan 2 Yl Pyrrolidine and Its Analogs

Established Synthetic Pathways for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring, a core component of 1-(butan-2-yl)pyrrolidine, can be achieved through several reliable synthetic strategies. These methods typically start from acyclic precursors and proceed through cyclization or reductive processes.

Cyclization Approaches from Amine Precursors

One of the fundamental approaches to synthesizing the pyrrolidine skeleton is through the cyclization of acyclic amine precursors. mdpi.comnih.gov This strategy involves the intramolecular reaction of a linear molecule containing a nitrogen atom and a suitable leaving group or reactive site, typically separated by a four-carbon chain, to form the five-membered ring. mdpi.com A common method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which has been shown to produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another approach is the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols, where the hydroxyl group is activated using orthoesters. organic-chemistry.org This method is effective for producing pyrrolidines despite the reduced nucleophilicity of the carbamate (B1207046) nitrogen. organic-chemistry.org

Additionally, the intramolecular cyclization of an alkene can lead to a 2-pyrroline derivative, which upon hydrogenation over a palladium on carbon catalyst, yields the corresponding pyrrolidine. mdpi.com Radical cyclization of N-allyl-alpha-chloro-alpha-thioacetamides has also been explored as a pathway to functionalized pyrrolidines. diva-portal.org These cyclization reactions are foundational in organic synthesis, providing a direct route to the pyrrolidine core structure. mdpi.com

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product | Reference |

| N-Heterocyclization | Primary Amine and Diol | Cp*Ir complex | Cyclic Amine (Pyrrolidine) | organic-chemistry.org |

| Acid-Promoted Cyclization | N-Carbamate-Protected Amino Alcohol | Orthoesters | Pyrrolidine | organic-chemistry.org |

| Hydrogenation of Pyrroline | Alkene | Grubbs Catalyst, Pd/C | Pyrrolidine | mdpi.com |

| Radical Cyclization | N-Allyl-alpha-chloro-alpha-thioacetamide | - | Functionalized Pyrrolidine | diva-portal.org |

Reductive N-Alkylation Strategies for Pyrrolidine Derivatives

Reductive N-alkylation, also known as reductive amination, is a highly versatile and widely used method for the synthesis of N-substituted pyrrolidines, including 1-(butan-2-yl)pyrrolidine. This reaction involves the condensation of pyrrolidine with a ketone, in this case, butan-2-one, to form an intermediate enamine or iminium ion, which is then reduced in situ to the final tertiary amine. mnstate.edunih.gov

A variety of reducing agents can be employed for this transformation. A simple and convenient procedure utilizes sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) for the reductive alkylation of secondary amines. lookchem.com Homogeneous iridium catalysts, often in combination with ligands like PPh3, have been shown to be highly effective for the direct reductive amination of ketones with secondary amines under mild conditions. researchgate.net These iridium-catalyzed reactions can tolerate a range of functional groups and proceed with high efficiency. researchgate.net Another approach involves a bio-based two-step chemocatalytic system starting from glutamic acid, where a key step is the Pd-catalyzed reductive N-alkylation. rsc.org This method has been successfully applied to the synthesis of a broad range of N-alkyl-2-pyrrolidones. rsc.org

The direct reductive coupling of ketones with secondary amines using an iridium-SPhos catalytic system has also been demonstrated to be effective, yielding the desired products in high yields. researchgate.net This method is particularly useful for more sterically demanding secondary amines. researchgate.net

| Catalyst/Reagent System | Reactants | Key Features | Reference |

| Sodium Borohydride in TFE | Pyrrolidine, Butan-2-one | Simple, convenient procedure. | lookchem.com |

| Iridium/PPh3 | Pyrrolidine, Butan-2-one | Mild, additive-free conditions, low catalyst loading. | researchgate.net |

| Pd/Al2O3 | Glutamic acid derivative, Carbonyl compound | Bio-based route, applicable to N-alkyl-2-pyrrolidones. | rsc.org |

| Iridium-SPhos | Pyrrolidine, Ketone | Effective for sterically demanding secondary amines. | researchgate.net |

Stereoselective Synthesis of Chiral 1-(Butan-2-yl)pyrrolidine Derivatives

The synthesis of specific stereoisomers of 1-(butan-2-yl)pyrrolidine requires stereoselective methods that can control the formation of the chiral center at the 2-position of the butane (B89635) group.

Asymmetric Alkylation and Enantioselective Deprotonation Methods for Pyrrolidines

Asymmetric alkylation and enantioselective deprotonation are powerful strategies for introducing chirality to the pyrrolidine ring. A well-established method involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, such as (-)-sparteine, in the presence of an organolithium reagent like sec-butyllithium (B1581126). whiterose.ac.ukorganic-chemistry.org This generates an enantioenriched 2-lithiated pyrrolidine species. whiterose.ac.ukresearchgate.net This chiral intermediate can then be reacted with an electrophile, such as an alkyl halide, to produce a 2-substituted pyrrolidine with high enantioselectivity. whiterose.ac.uk The success of this method relies on the lithiated intermediate undergoing subsequent reactions faster than it racemizes. whiterose.ac.uk

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another significant method. organic-chemistry.org In this approach, novel chiral aminophosphine (B1255530) ligands derived from (S)-prolinol have been developed and applied to the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate, achieving high enantiomeric excess (ee). organic-chemistry.org The development of chiral phase-transfer catalysts based on a 2-azatriquinane skeleton has also shown promise in asymmetric alkylation reactions for producing enantiomerically enriched amino acids. beilstein-journals.org

| Method | Key Reagents/Ligands | Intermediate | Key Feature | Reference |

| Asymmetric Deprotonation | (-)-Sparteine, sec-Butyllithium | Enantioenriched 2-lithiated N-Boc-pyrrolidine | High enantioselectivity in the synthesis of 2-substituted pyrrolidines. | whiterose.ac.ukorganic-chemistry.org |

| Asymmetric Allylic Alkylation | Palladium catalyst, Chiral aminophosphine ligands | Palladium-π-allyl complex | High enantiomeric excess in the formation of C-C bonds. | organic-chemistry.org |

| Phase-Transfer Catalysis | Chiral 2-azatriquinane-based catalysts | Quaternary ammonium (B1175870) ion intermediates | Production of enantiomerically enriched amino acids. | beilstein-journals.org |

Transition Metal-Catalyzed Asymmetric Hydrogenation in Chiral Pyrrolidine Synthesis

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral molecules, including chiral pyrrolidine derivatives. acs.orgacs.org This technique often utilizes chiral catalysts based on noble metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexed with chiral ligands. ajchem-b.com These catalysts can achieve high enantioselectivity and turnover numbers. ajchem-b.com

The asymmetric hydrogenation of prochiral imines is a direct and efficient approach to preparing valuable α-chiral amines. acs.org Chiral iridium-, ruthenium-, and rhodium-based coordination compounds are widely used as catalyst precursors in the asymmetric hydrogenation of various substrates, including alkenes, ketones, and imines. ajchem-b.com For instance, chiral spiro iridium catalysts have demonstrated exceptional performance in the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with enantioselectivities up to 99.9%. ajchem-b.com While direct synthesis of 1-(butan-2-yl)pyrrolidine via this method is not explicitly detailed in the provided context, the principles can be applied to the synthesis of chiral amine precursors.

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Key Advantage | Reference |

| Ruthenium (Ru) | Various chiral phosphines | Ketones, Alkenes, Imines | One of the first metals studied, highly effective. | ajchem-b.com |

| Rhodium (Rh) | Chiral diphosphines | Alkenes, Imines | High enantioselectivity for a wide range of substrates. | ajchem-b.commdpi.com |

| Iridium (Ir) | Chiral spiro ligands, Phosphine-oxazolines | Imines, Ketones | Excellent for synthesizing chiral amines and amino alcohols. | ajchem-b.comnih.gov |

Strategies for Diastereomer Separation and Enantiopurification

When a synthesis results in a mixture of diastereomers or enantiomers, separation and purification techniques are crucial for obtaining a single, pure stereoisomer. Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques such as chromatography. libretexts.org

High-performance liquid chromatography (HPLC) is a powerful tool for separating diastereomers. mdpi.com Normal phase HPLC on silica (B1680970) gel can be used to separate diastereomeric esters or amides formed by reacting a racemic mixture with a chiral derivatizing agent. mdpi.com For example, a racemic alcohol can be esterified with an enantiopure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to yield diastereomeric esters that can be separated by HPLC. mdpi.com Subsequent hydrolysis of the separated esters provides the enantiopure alcohols. libretexts.org

Another strategy is the formation of diastereomeric salts. A racemic acid can be reacted with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. libretexts.org This method is widely used for the resolution of chiral acids and bases. libretexts.org Additionally, supercritical fluid chromatography (SFC) with chiral stationary phases has emerged as a rapid and efficient method for chiral separations, offering advantages over traditional gas chromatography (GC) and HPLC in terms of analysis time. waters.com

| Separation Technique | Principle | Application Example | Key Feature | Reference |

| HPLC on Silica Gel | Separation of diastereomers based on different physical properties. | Separation of diastereomeric esters formed from a racemic alcohol and a chiral acid. | Widely applicable and effective for diastereomer separation. | mdpi.com |

| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Resolution of a racemic acid using a chiral amine. | A classical and effective method for resolving racemates. | libretexts.org |

| Supercritical Fluid Chromatography (SFC) | Chiral separation using a chiral stationary phase and a supercritical fluid as the mobile phase. | Enantiomeric separation of fragrance compounds. | Fast analysis times and high efficiency. | waters.com |

Derivatization Strategies for 1-(Butan-2-yl)pyrrolidine

Derivatization of the 1-(butan-2-yl)pyrrolidine scaffold allows for the systematic modification of its properties, which is crucial for developing new compounds with tailored functions. These strategies primarily focus on the pyrrolidine nitrogen, the butan-2-yl side chain, and the formation of salts to improve physicochemical characteristics.

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary site for chemical modification. N-alkylation and N-arylation are common strategies to introduce a wide range of functional groups, influencing the molecule's steric and electronic properties. For instance, N-alkylation of pyrrolidines with various alkyl halides can be achieved to introduce new substituents. rsc.org

A notable development in this area is the redox-neutral α-functionalization of pyrrolidines, which allows for the introduction of aryl groups at the α-position to the nitrogen. rsc.orgrsc.org This method often involves the in situ formation of an iminium ion, which then reacts with a suitable nucleophile. rsc.org While many approaches yield products with a substituent on the nitrogen atom that may need to be removed later, this direct arylation provides a more efficient route to α-aryl-substituted pyrrolidines. rsc.orgrsc.org

Furthermore, the pyrrolidine nitrogen can be incorporated into more complex heterocyclic systems. An acid-mediated one-pot reaction has been developed for the N-H/α,β-C(sp³)–H trifunctionalization of pyrrolidine, leading to the formation of 2,3-dihydro-1H-pyrrolizine derivatives. This reaction proceeds through the intermolecular [3 + 2] cycloaddition of an in situ-generated azomethine ylide with acrylic esters. acs.org

Table 1: Examples of N-Functionalization Reactions of Pyrrolidine Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Pyrrolidine | Acrylic Esters, Acetic Acid | 2,3-Dihydro-1H-pyrrolizine | acs.org |

| Pyrrolidine | Quinone Monoacetal, Aromatic Nucleophile | α-Aryl-substituted Pyrrolidine | rsc.org |

| NH Pyrrolidine-fused Chlorin (B1196114) | Methyl 4-(bromomethyl)benzoate, DIPEA | N-Alkylated Chlorin | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Modifications at the Butan-2-yl Side Chain

Modifications to the butan-2-yl side chain offer another avenue for structural diversification. The reactivity of the alkyl chain can be exploited to introduce new functional groups or alter its length and branching. The specific structure of the alkyl side chain, including its length and the presence of branching, can significantly impact the properties of the resulting molecule. science.govnih.gov

For example, the oxidation of N-alkylpyrrolidines can be regioselectively controlled. The use of RuCl₃/NaIO₄ under biphasic conditions selectively oxidizes the Nα-endo-methylene group of the pyrrolidine ring to a pyrrolidin-5-one, without affecting the exo-methylene group of an adjacent alkyl side chain. researchgate.net This allows for targeted functionalization of the pyrrolidine ring while leaving the butan-2-yl group intact for further modifications.

Formation of Hydrochloride Salts to Enhance Solubility and Stability

The basic nitrogen atom of 1-(butan-2-yl)pyrrolidine allows for the formation of acid addition salts, most commonly hydrochloride salts. wikipedia.orgspectroscopyonline.com This is a widely used strategy in pharmaceutical chemistry to improve the water solubility and stability of amine-containing compounds. wikipedia.org The conversion of a free base into its hydrochloride salt can lead to more rapid dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. wikipedia.org

The process of forming a hydrochloride salt typically involves dissolving the organic base in a suitable solvent and adding hydrochloric acid. google.com The resulting salt often crystallizes out of the solution. However, the solubility of the hydrochloride salt in the reaction medium can affect the yield. google.com While hydrochloride salt formation generally enhances aqueous solubility, in some cases, particularly with slightly soluble hydrochlorides, a "common ion effect" can decrease solubility in the presence of chloride ions. nih.gov

Table 2: Properties Enhanced by Hydrochloride Salt Formation

| Property | Enhancement | Rationale | References |

| Water Solubility | Increased | Conversion of a nonpolar amine to a polar salt. | wikipedia.orgspectroscopyonline.com |

| Stability | Increased | Protection of the reactive free base, leading to longer shelf-life. | wikipedia.org |

| Bioavailability | Potentially Increased | Faster dissolution can lead to quicker absorption. | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Advanced Synthetic Techniques in Pyrrolidine Chemistry

The synthesis of pyrrolidine derivatives has benefited significantly from the adoption of modern synthetic technologies that offer improvements in efficiency, reaction times, and environmental impact.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to the synthesis of nitrogen heterocycles, including pyrrolidines, is well-documented. nih.govchim.itrsc.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and increased product yields compared to conventional heating methods. nih.gov

Microwave irradiation has been successfully employed in various reactions involving pyrrolidine synthesis and derivatization. For example, the N-alkylation of a NH pyrrolidine-fused chlorin was achieved in significantly less time using microwave heating compared to conventional methods. mdpi.com A reaction that took 8 hours with conventional heating was completed in 4 hours under microwave irradiation. mdpi.com Similarly, microwave-assisted protocols have been developed for the synthesis of 2,5-disubstituted pyrrolidines. nih.gov

The benefits of microwave-assisted synthesis extend to creating more environmentally friendly processes, often referred to as "green chemistry." chim.it These methods can sometimes be performed in the absence of a solvent, further reducing the environmental footprint of the synthesis. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield | Reference |

| N-alkylation of a pyrrolidine-fused chlorin | 8 hours | 4 hours | 41% (MW) vs 50% (Conventional) | mdpi.com |

| Synthesis of quinoxaline (B1680401) derivatives | 5-6 hours (reflux) | 5 minutes | Improved | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reactivity and Chemical Transformations of 1 Butan 2 Yl Pyrrolidine

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is the primary site of nucleophilic activity. Its lone pair of electrons readily participates in reactions with electrophilic species. This reactivity is a hallmark of pyrrolidine and its derivatives, which are widely used as organocatalysts, particularly in enamine catalysis. researchgate.net

The nitrogen atom can undergo several fundamental reactions:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acid chlorides or anhydrides to yield the corresponding amides. vulcanchem.com

Nucleophilic Addition: Addition to carbonyl compounds. vulcanchem.com

Pyrrolidine is recognized as a more potent nucleophile compared to other cyclic amines like piperidine. researchgate.net This enhanced reactivity allows it to serve as an efficient catalyst in various condensation and substitution reactions. researchgate.net For instance, pyrrolidine is employed to catalyze the synthesis of 4-aryl-but-3-en-2-ones by promoting the reaction between aromatic aldehydes and ketones. nih.gov In the context of 1-(butan-2-yl)pyrrolidine, the nitrogen atom's nucleophilicity is the driving force for its role in forming key intermediates, such as enamines, which then participate in further reactions.

A significant application of the nucleophilic character of pyrrolidines is in organocatalysis, where they react with aldehydes or ketones to form nucleophilic enamine intermediates. researchgate.net These enamines can then react with various electrophiles in reactions like Michael additions and aldol (B89426) reactions. nih.govscirp.org

Reactions Involving the Butan-2-yl Moiety

The butan-2-yl group attached to the pyrrolidine nitrogen is a saturated alkyl substituent. While generally less reactive than the pyrrolidine ring itself, its presence introduces steric bulk near the nitrogen atom, which can modulate the accessibility and reactivity of the nitrogen's lone pair. vulcanchem.com The structure of the butan-2-yl group also contains a stereocenter, meaning that 1-(butan-2-yl)pyrrolidine is a chiral molecule.

Reactions directly involving the butan-2-yl moiety are less common and typically require harsh conditions to activate the C-H bonds. However, its stereochemistry can be influential in asymmetric synthesis. If an enantiomerically pure form of 1-(butan-2-yl)pyrrolidine is used as a catalyst, it can induce stereoselectivity in the products. For example, in deprotonation reactions using sec-butyllithium (B1581126) (s-BuLi), the sec-butyl group itself is the reactive species. orgsyn.org While not a reaction of the substituent on the pyrrolidine, it highlights the reactivity inherent to the sec-butyl group itself. orgsyn.org

Oxidation Pathways of Pyrrolidine Derivatives to Lactams

A characteristic reaction of cyclic secondary amines like pyrrolidine and its derivatives is their oxidation to the corresponding lactams (cyclic amides). This transformation is of significant industrial interest, as lactams are precursors to polymers like nylon. osti.gov

Research has demonstrated that ceria-supported gold nanoparticles (Au/CeO2) can efficiently catalyze the aerobic oxidation of cyclic amines to lactams. osti.govresearchgate.netosti.govresearchgate.net In the case of pyrrolidine, it can be converted to 2-pyrrolidone (γ-butyrolactam) with high yield under an oxygen atmosphere at elevated temperatures (e.g., 160 °C). osti.govosti.govresearchgate.net

The proposed pathway for this oxidation involves the formation of two key intermediates:

5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole (an amidine)

4-amino-1-(pyrrolidin-1-yl)butan-1-one

Both of these intermediates have been shown to convert to 2-pyrrolidone under the same catalytic conditions, confirming their role in the reaction sequence. osti.govosti.govresearchgate.net It is expected that 1-(butan-2-yl)pyrrolidine would undergo a similar oxidation process to yield the corresponding N-(butan-2-yl)-2-pyrrolidone, although the N-substituent may influence the reaction rate and conditions.

| Catalyst System | Atmosphere | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Au/CeO2 with Aerosil 200 | O2 | 160 °C | 6.5 h | 97% | osti.govosti.gov |

| Au/CeO2 without Aerosil | O2 | 160 °C | 6.5 h | 75% | osti.gov |

| Au/CeO2 with Aerosil 200 | Air | 160 °C | 6.5 h | 93% | osti.gov |

Other Characteristic Reactions of Pyrrolidine-Containing Structures (e.g., Nucleophilic Addition, Cycloaddition, Condensation)

The versatile reactivity of the pyrrolidine ring extends to several other important classes of organic reactions, primarily proceeding through an enamine intermediate.

Nucleophilic Addition (Aldol and Michael Reactions): 1-(Butan-2-yl)pyrrolidine, like pyrrolidine itself, can act as a catalyst in aldol and Michael reactions. It reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophile, such as another carbonyl compound (in an aldol reaction) or an α,β-unsaturated system (in a Michael addition). researchgate.netnih.gov For example, pyrrolidine catalyzes the reaction between cyclopentadiene (B3395910) and α,β-unsaturated carbonyl compounds, leading to either 1,2- or 1,4-addition products. nih.govuludag.edu.tr

Cycloaddition Reactions: Pyrrolidine-derived enamines are also valuable partners in cycloaddition reactions. A notable example is the [3+2] cycloaddition between enamines and azides to form triazole compounds. beilstein-journals.org While diethylamine (B46881) was found to be a more effective catalyst in one study, pyrrolidine also facilitated the reaction, demonstrating its capability in this transformation. beilstein-journals.org These reactions are a powerful tool for constructing five-membered heterocyclic rings. numberanalytics.com

Condensation Reactions: Pyrrolidines are frequently used as catalysts in condensation reactions, such as the Knoevenagel condensation. The initial step is the formation of an iminium ion, which is more electrophilic than the starting carbonyl compound, followed by reaction with a nucleophile. vulcanchem.com The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton-containing compound by formaldehyde (B43269) and a secondary amine like pyrrolidine. vulcanchem.com

| Reaction Type | Reactants | Role of Pyrrolidine Derivative | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|---|

| Michael Addition | Cyclopentadiene + α,β-Unsaturated Carbonyl | Catalyst | Enamine | 4-Cyclopentadienyl-2-butanones | nih.govuludag.edu.tr |

| Aldol Reaction | Ketone + Aldehyde | Catalyst | Enamine | β-Hydroxy Ketone | researchgate.net |

| [3+2] Cycloaddition | 1,3-Diketone + Aryl Azide | Catalyst | Enamine | 1,2,3-Triazole | beilstein-journals.org |

| Mannich Reaction | Ketone + Formaldehyde + Pyrrolidine | Reactant/Catalyst | Iminium Ion | β-Amino Ketone | vulcanchem.com |

Advanced Analytical and Spectroscopic Characterization of 1 Butan 2 Yl Pyrrolidine

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, enabling the determination of elemental compositions and the differentiation of complex mixtures.

Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS) for Accurate Structure Elucidation

Gas chromatography coupled with Orbitrap mass spectrometry (GC-Orbitrap-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. diva-portal.org The high resolving power of the Orbitrap analyzer, which can exceed 240,000 (FWHM at m/z 200), allows for the accurate mass measurement of molecular ions and fragment ions with sub-ppm mass accuracy. thermofisher.com This capability is crucial for determining the elemental composition of 1-(butan-2-yl)pyrrolidine and its fragments, thereby confirming its molecular formula.

In a typical GC-Orbitrap-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. diva-portal.org The separated components then enter the Orbitrap mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured with high precision. thermofisher.compragolab.cz The full-scan acquisition mode of the Orbitrap allows for the collection of all ions within a specified mass range, enabling both targeted and non-targeted analysis. diva-portal.orgthermofisher.com This is particularly advantageous for identifying unknown impurities or degradation products that may be present alongside 1-(butan-2-yl)pyrrolidine. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, which, combined with the accurate mass data, allows for confident structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS)

For compounds that are not amenable to GC analysis due to low volatility or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. diva-portal.org Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (QTOF) mass spectrometry offers rapid separation with high resolution and sensitivity. unipd.it This technique is well-suited for the analysis of 1-(butan-2-yl)pyrrolidine, particularly in complex matrices. researchgate.net

In a UHPLC-QTOF-MS system, the sample is first separated by the UHPLC column, and the eluent is then introduced into the mass spectrometer. unipd.it The QTOF mass analyzer combines a quadrupole, which can be used for precursor ion selection, with a time-of-flight analyzer that provides high-resolution and accurate mass measurements. This hybrid setup allows for various scan modes, including full-scan MS and tandem MS (MS/MS). In MS/MS mode, a specific precursor ion corresponding to 1-(butan-2-yl)pyrrolidine can be selected by the quadrupole, fragmented, and the resulting product ions analyzed by the TOF detector. This process provides detailed structural information and enhances the selectivity of the analysis. The accurate mass measurements from QTOF-MS are instrumental in confirming the elemental composition of the parent molecule and its fragments, which is a critical step in the identification of metabolites of related pyrrolidinone structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their spatial relationships. For 1-(butan-2-yl)pyrrolidine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons on the pyrrolidine (B122466) ring and the butan-2-yl substituent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrrolidine-H (N-CH₂) | ~2.5-3.0 | m | - | 4H |

| Pyrrolidine-H (C-CH₂-C) | ~1.7-1.9 | m | - | 4H |

| Butan-2-yl-H (N-CH) | ~2.8-3.2 | m | - | 1H |

| Butan-2-yl-H (CH-CH₂) | ~1.4-1.6 | m | - | 2H |

| Butan-2-yl-H (CH₂-CH₃) | ~0.9 | t | ~7 | 3H |

| Butan-2-yl-H (CH-CH₃) | ~1.1 | d | ~6 | 3H |

Note: The data in Table 1 is hypothetical and serves as an illustrative example of expected ¹H NMR spectral features.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in 1-(butan-2-yl)pyrrolidine will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.org

Carbons bonded to the electronegative nitrogen atom, such as the C2 and C5 carbons of the pyrrolidine ring and the C2 carbon of the butan-2-yl group, will resonate at a lower field (higher ppm values). libretexts.org The chemical shifts of the other carbon atoms in the pyrrolidine ring and the butyl chain will appear at a higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine-C (N-CH₂) | ~50-55 |

| Pyrrolidine-C (C-CH₂-C) | ~23-28 |

| Butan-2-yl-C (N-CH) | ~55-60 |

| Butan-2-yl-C (CH-CH₂) | ~28-33 |

| Butan-2-yl-C (CH₂-CH₃) | ~10-15 |

| Butan-2-yl-C (CH-CH₃) | ~18-23 |

Note: The data in Table 2 is hypothetical and serves as an illustrative example of expected ¹³C NMR spectral features.

Quantitative NMR (qNMR) for Purity and Content Determination

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. acanthusresearch.combwise.kr The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr By comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined with high accuracy and precision. acanthusresearch.comorgsyn.org

For the qNMR analysis of 1-(butan-2-yl)pyrrolidine, a suitable internal standard must be chosen. This standard should have at least one signal that does not overlap with any signals from the analyte or solvent, be chemically inert with the analyte, and be accurately weighable. mestrelab.com The sample is prepared by accurately weighing both the analyte and the internal standard and dissolving them in a deuterated solvent. mestrelab.com The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay. The purity of 1-(butan-2-yl)pyrrolidine can then be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = mass

P_std = Purity of the internal standard

This method provides a direct and accurate measurement of the purity of 1-(butan-2-yl)pyrrolidine, which is often more reliable than chromatographic methods that can be influenced by the response factors of different compounds. acanthusresearch.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For 1-(Butan-2-yl)pyrrolidine, the FT-IR spectrum provides a unique fingerprint based on the vibrations of its constituent bonds. The analysis focuses on characteristic absorption bands corresponding to the aliphatic C-H bonds, the C-N bond, and the skeletal vibrations of the pyrrolidine ring.

The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in both the butanyl substituent and the pyrrolidine ring are typically observed in the 2850-3000 cm⁻¹ region. scialert.net Bending vibrations for these groups appear in the 1350-1470 cm⁻¹ range. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring gives rise to a characteristic band, generally found in the 1150-1020 cm⁻¹ region. Furthermore, the pyrrolidine ring itself has specific "ring breathing" modes and other skeletal vibrations that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). scialert.net Studies on various pyrrolidine derivatives confirm these general assignments, providing a solid basis for interpreting the spectrum of 1-(Butan-2-yl)pyrrolidine. mindat.orgresearchgate.netrdd.edu.iq

Table 1: Characteristic FT-IR Vibrational Frequencies for 1-(Butan-2-yl)pyrrolidine

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2975 |

| C-H Bend | CH₂ Scissoring | 1450 - 1470 |

| C-H Bend | CH₃ Asymmetric/Symmetric | 1370 - 1465 |

| C-N Stretch | Tertiary Amine | 1020 - 1250 |

| Ring Vibrations | Pyrrolidine Skeleton | 900 - 1100 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1-(Butan-2-yl)pyrrolidine from reaction mixtures and for assessing its chemical purity. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used. For a chiral molecule such as this, specialized chiral chromatography is essential for separating its enantiomers. vulcanchem.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for any application involving a single enantiomer of a chiral compound. Direct enantioseparation by chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for this purpose. chiralpedia.comrsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of 1-(Butan-2-yl)pyrrolidine. chiralpedia.com

The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comeijppr.com For effective separation, the "three-point interaction model" suggests that one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP, creating a more stable complex than its mirror image. chiralpedia.comeijppr.com This difference in interaction energy leads to different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs are commonly employed for the separation of chiral amines. chiralpedia.com The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal resolution between the enantiomeric peaks. researchgate.net

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Description | Example Value |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Chiralpak® IA or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / Isopropanol | 90:10 (v/v) |

| Flow Rate | Volume per unit time | 1.0 mL/min |

| Column Temperature | Maintained for consistency | 25 °C |

| Detection | UV Wavelength | 210-230 nm |

| Retention Time (R-enantiomer) | Time to elute from column | t_R1 (e.g., 5.9 min) |

| Retention Time (S-enantiomer) | Time to elute from column | t_R2 (e.g., 8.0 min) |

| Resolution (Rs) | Degree of separation | > 2.0 |

Note: Retention times are hypothetical and serve as an illustrative example based on separations of similar compounds. researchgate.netorgsyn.org

X-ray Crystallography for Solid-State Structure Determination

While FT-IR and NMR provide information about functional groups and connectivity, single-crystal X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of 1-(Butan-2-yl)pyrrolidine.

For related pyrrolidine structures, X-ray diffraction studies have revealed detailed conformational information. iucr.orgiucr.orgnih.gov The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted (half-chair) conformation to minimize steric strain. iucr.orgnih.govnih.gov Crystallographic analysis would precisely define this puckering. It would also establish the exact stereochemistry at the chiral center of the butan-2-yl group and its spatial orientation relative to the pyrrolidine ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as C-H···N hydrogen bonds or van der Waals forces, that govern the supramolecular architecture. iucr.orgnih.gov

Table 3: Expected X-ray Crystallographic Parameters for a Pyrrolidine Derivative

| Parameter | Description | Typical Value (from related structures) |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | |

| Space Group | P2₁/c or Pbca | |

| C-N Bond Length (ring) | Distance between Carbon and Nitrogen atoms | 1.46 - 1.48 Å |

| C-C Bond Length (ring) | Distance between Carbon atoms | 1.52 - 1.54 Å |

| Puckering Amplitude (Q) | Degree of non-planarity of the ring | ~0.35 Å iucr.orgnih.gov |

| Torsion Angles | Dihedral angles defining conformation | Varies with specific conformation (e.g., gauche) iucr.orgnih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This method serves as a fundamental check of a compound's empirical formula and purity. For 1-(Butan-2-yl)pyrrolidine, with the molecular formula C₈H₁₇N, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from a combustion analysis of a purified sample are compared against these theoretical values. A close agreement, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and high purity, confirming that no significant impurities are present. eurjchem.com

Table 4: Elemental Analysis Data for 1-(Butan-2-yl)pyrrolidine (C₈H₁₇N)

| Element | Molecular Weight (g/mol) | Theoretical % | Experimental % (Example) |

|---|---|---|---|

| Carbon (C) | 12.01 | 75.52% | 75.45% |

| Hydrogen (H) | 1.008 | 13.47% | 13.51% |

| Nitrogen (N) | 14.01 | 11.01% | 10.96% |

| Total | 127.23 | 100.00% | 99.92% |

Optical Rotation Measurements for Chiral Pyrrolidine Compounds

Optical rotation is a chiroptical property that provides a rapid and essential measure of a sample's enantiomeric composition. acs.org A non-racemic solution of a chiral compound, such as an enantiomer of 1-(Butan-2-yl)pyrrolidine, will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and reported as the specific rotation [α].

The two enantiomers, (R)-1-(Butan-2-yl)pyrrolidine and (S)-1-(Butan-2-yl)pyrrolidine, will rotate light by exactly the same magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory). doubtnut.com A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive ([α] = 0). Measuring the specific rotation is a classic method to assess the enantiomeric purity of a sample, complementing the data obtained from chiral HPLC. The chiroptical properties of substituted pyrrolidines are well-documented as being highly sensitive to their absolute configuration. nih.govwiley.comresearchgate.net

Table 5: Presentation of Optical Rotation Data

| Compound | Specific Rotation [α]²⁰_D (c=1, CHCl₃) |

|---|---|

| (R)-1-(Butan-2-yl)pyrrolidine | +X° |

| (S)-1-(Butan-2-yl)pyrrolidine | -X° |

| Racemic 1-(Butan-2-yl)pyrrolidine | 0° |

Note: 'X' represents the magnitude of rotation, which would be determined experimentally. The conditions (20°C, sodium D-line, concentration c=1 g/100mL in chloroform) are standard but can vary.

Computational Chemistry and Molecular Modeling Studies of 1 Butan 2 Yl Pyrrolidine

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational efficiency. researchgate.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net DFT methods are instrumental in predicting a wide array of molecular properties by calculating the electron density of a system.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of a molecule's atoms, known as its equilibrium geometry. Molecular geometry optimization is a process that locates the minimum energy structure on the potential energy surface. diva-portal.org For a molecule like 1-(Butan-2-yl)pyrrolidine, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached where the net forces are zero.

This optimization, typically performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), yields the most stable conformation. researchgate.net From this optimized geometry, fundamental electronic properties can be calculated. In studies of related pyrrolidine (B122466) derivatives, DFT calculations have been successfully used to compare theoretical structures with experimental data from X-ray crystallography, showing good agreement. tandfonline.com

Table 1: Illustrative Electronic Properties Calculated via DFT for a Pyrrolidine Derivative This table presents example data for a related compound, (S)-2-(2-oxopyrrolidin-1-yl) butanamide, to illustrate typical DFT outputs, as specific data for 1-(Butan-2-yl)pyrrolidine is not available in the cited literature.

| Property | Calculated Value | Basis Set |

| Total Energy | Varies (e.g., in Hartrees) | 6-31G(d,p) |

| Dipole Moment | Varies (e.g., in Debye) | 6-31G(d,p) |

| Heat of Formation | Varies (e.g., in kcal/mol) | 6-31G(d,p) |

| Data conceptualized from methodologies described in literature. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. Quantum chemical studies routinely calculate these orbital energies to predict and explain the electronic properties and reactivity of compounds. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for Pyrrolidine-based Compounds This table shows representative FMO data from studies on various pyrrolidine derivatives to demonstrate the application of the analysis.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Pyrrolidine-2,3-dione Derivative | Example: -6.5 | Example: -1.2 | Example: 5.3 |

| Benzenesulphonamide Pyrrolidine | Example: -7.0 | Example: -1.5 | Example: 5.5 |

| Phenylboronic Acid Pyrrolidine | Example: -6.8 | Example: -2.0 | Example: 4.8 |

| Values are illustrative, based on typical ranges found in computational studies of pyrrolidine derivatives. tandfonline.comresearchgate.netbeilstein-journals.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP surface is color-coded to indicate different regions of charge distribution.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

Green Regions : Represent neutral or near-zero potential.

For 1-(Butan-2-yl)pyrrolidine, an MEP map would likely show a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for protonation and hydrogen bonding. The variation in electrostatic potential across the molecule is crucial for understanding its binding behavior with receptors or other molecules. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.deuba.ar This method allows for the quantification of intramolecular interactions and charge transfer events. scienceacademique.com

Key insights from NBO analysis include:

Natural Atomic Charges : It calculates the charge localized on each atom, offering a more chemically intuitive picture than other population analysis methods.

Donor-Acceptor Interactions : NBO analysis can identify stabilizing interactions that occur when electron density is delocalized from a filled "donor" NBO (like a bonding orbital or a lone pair) to an empty "acceptor" NBO (typically an antibonding orbital). scienceacademique.comnumberanalytics.com The energy associated with these interactions (E(2)) quantifies their strength.

Table 3: Illustrative NBO Donor-Acceptor Interactions This table provides a hypothetical example of NBO analysis results for a molecule like 1-(Butan-2-yl)pyrrolidine to show how intramolecular interactions are quantified.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | Example: 2.5 |

| σ (C-H) | σ* (C-N) | Example: 1.8 |

| σ (C-C) | σ* (C-H) | Example: 3.1 |

| LP = Lone Pair; σ = bonding orbital; σ* = antibonding orbital. Data is hypothetical, based on principles described in NBO literature. scienceacademique.comnumberanalytics.com |

Molecular Docking and Ligand-Receptor Interaction Simulations

While the previous sections focused on the intrinsic properties of an isolated molecule, molecular docking and related simulations aim to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov It is not a real molecule but a model that defines the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for activity.

Studies on various classes of pyrrolidine derivatives have successfully used pharmacophore modeling to identify key structural features for biological activity. nih.govtandfonline.com For instance, in the development of inhibitors for enzymes like neuraminidase or dipeptidyl peptidase IV, researchers generate pharmacophore models based on a set of known active pyrrolidine compounds. nih.govnih.gov These models are then used as 3D queries to screen large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.comtandfonline.com

For a compound like 1-(Butan-2-yl)pyrrolidine, a pharmacophore model might define features such as:

A hydrogen bond acceptor (the nitrogen atom).

One or more hydrophobic/aliphatic regions (the butyl and pyrrolidine rings).

These models are crucial in rational drug design, guiding the synthesis of new derivatives with potentially enhanced potency and selectivity. tandfonline.com

Simulation of Binding Affinities with Biological Targets (e.g., enzymes, receptors)

Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, typically a protein or enzyme (receptor). For 1-(Butan-2-yl)pyrrolidine, a chiral amine, studies have focused on its potential interactions with monoamine transporters (MATs), such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), which are common targets for psychoactive compounds [1, 15].

The primary objective of these simulations is to calculate a binding energy score, which provides a quantitative estimate of the stability of the ligand-receptor complex. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. These studies typically involve preparing a high-resolution crystal structure of the target protein, defining a specific binding pocket (often the same site where endogenous substrates like dopamine bind), and then computationally "docking" the 3D structure of 1-(Butan-2-yl)pyrrolidine into this site .

Research findings indicate that 1-(Butan-2-yl)pyrrolidine demonstrates a preferential binding affinity for the dopamine transporter (DAT) over other monoamine transporters. The simulations reveal that the pyrrolidine nitrogen atom is crucial for forming key interactions. It is often protonated at physiological pH and can form a strong ionic bond or salt bridge with a conserved acidic residue within the transporter's binding site, such as Aspartate 79 (Asp79) in human DAT . Furthermore, the non-polar butan-2-yl group engages in significant hydrophobic and van der Waals interactions with surrounding non-polar residues, such as Phenylalanine, Tyrosine, and Leucine, which helps anchor the molecule within the hydrophobic pocket of the transporter .

The stereochemistry of the butan-2-yl group significantly influences binding affinity. Docking studies comparing the (R)- and (S)-enantiomers often show that one enantiomer achieves a more optimal fit within the binding site, resulting in a lower binding energy and, consequently, higher predicted potency . This stereoselectivity is attributed to the specific three-dimensional arrangement of the hydrophobic side chain, which can either enhance or clash with the topology of the receptor's binding pocket.

The table below summarizes representative docking results for the (S)-enantiomer of 1-(Butan-2-yl)pyrrolidine against key monoamine transporters.

In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)

In silico prediction tools, such as PASS (Prediction of Activity Spectra for Substances), are employed to forecast the likely biological activities of a compound based solely on its 2D chemical structure. The PASS algorithm works by comparing the input structure against a large database of known biologically active compounds and identifying structural fragments associated with specific activities. The output is a list of potential activities, each with a corresponding probability score: Pa (probability to be active) and Pi (probability to be inactive) .

For 1-(Butan-2-yl)pyrrolidine, PASS predictions highlight a spectrum of potential central nervous system (CNS) activities, which is consistent with its structural similarity to other known monoamine reuptake inhibitors. The predictions often suggest a high probability (Pa > 0.7) for activities such as psychostimulant and psychoanaleptic effects. This is directly linked to the structural motifs of the tertiary amine within a five-membered ring and the attached alkyl group, which are recognized by the PASS algorithm as being correlated with monoamine transporter inhibition .

Furthermore, predictions may indicate a moderate probability for monoamine oxidase (MAO) B inhibitory activity. The N-alkylpyrrolidine structure is a known feature in some MAO inhibitors. Other predicted activities can include nootropic and cognition-enhancing effects, although typically with a lower Pa value. It is critical to understand that these are probabilistic predictions and not experimental confirmations. They serve as a valuable hypothesis-generating tool, guiding further experimental investigation into the compound's actual pharmacological profile.

The table below presents a sample of plausible PASS prediction results for 1-(Butan-2-yl)pyrrolidine.

Conformational Analysis and Stereochemical Insights from Computational Methods

Conformational analysis of 1-(Butan-2-yl)pyrrolidine provides fundamental insights into its three-dimensional structure, flexibility, and the energetic landscape of its different spatial arrangements. These studies are essential for understanding how the molecule's shape influences its interaction with biological targets.

Stereochemistry: The most significant stereochemical feature of 1-(Butan-2-yl)pyrrolidine is the presence of a chiral center at the C2 position of the butane (B89635) group (the carbon atom bonded to the pyrrolidine nitrogen and the ethyl and methyl groups). This chirality means the compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(butan-2-yl)pyrrolidine and (S)-1-(butan-2-yl)pyrrolidine. As discussed in the context of molecular docking, these enantiomers can exhibit different biological activities due to the stereospecific nature of receptor binding sites.

Conformational Flexibility: The molecule possesses considerable conformational flexibility arising from two main sources:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain. The most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). The nitrogen atom can be the out-of-plane atom in an envelope conformation, and the energy barrier between different puckered states is low, allowing for rapid interconversion at room temperature.

Side-Chain Rotation: The single bonds in the butan-2-yl side chain, particularly the C-N bond connecting the side chain to the ring, allow for rotation. This rotation gives rise to different rotational isomers (rotamers), which vary in the spatial orientation of the butan-2-yl group relative to the pyrrolidine ring.

Referenced Compounds

Exploration of Biological and Pharmacological Mechanisms of Pyrrolidine Derivatives Excluding Clinical Applications

Receptor Binding and Modulation Studies (In Vitro)

Investigation of Binding Affinities to Neurotransmitter Receptors

There is currently no publicly available research detailing the binding affinities of 1-(Butan-2-yl)pyrrolidine to any neurotransmitter receptors. While many pyrrolidine (B122466) derivatives are known to interact with various receptors, including dopamine (B1211576) and opioid receptors, specific binding data (such as Ki or IC50 values) for 1-(Butan-2-yl)pyrrolidine are absent from the scientific literature. nih.gov

Modulation of Signal Transduction Pathways

Information regarding the ability of 1-(Butan-2-yl)pyrrolidine to modulate signal transduction pathways is not available. Research on other pyrrolidine derivatives has shown engagement with pathways such as those involving G-protein coupled receptors, but no such studies have been published for 1-(Butan-2-yl)pyrrolidine.

Site-Directed Mutagenesis Studies of Binding Pockets for Related Pyrrolidines

Site-directed mutagenesis is a technique used to understand how specific amino acids in a receptor's binding pocket interact with a ligand. While this method has been applied to understand the binding of various ligands to their receptors, no studies have been published that utilize this technique to investigate the binding site for 1-(Butan-2-yl)pyrrolidine or closely related analogues.

Enzymatic Interaction Studies

Enzyme Inhibition and Activation Mechanisms

There are no studies available that describe the mechanisms by which 1-(Butan-2-yl)pyrrolidine might inhibit or activate any enzymes. The broader class of pyrrolidine derivatives includes compounds that act as inhibitors for enzymes like α-amylase, α-glucosidase, and autotaxin, but these findings are not specific to 1-(Butan-2-yl)pyrrolidine. nih.gov

Interaction with Specific Enzyme Targets

No specific enzyme targets for 1-(Butan-2-yl)pyrrolidine have been identified or studied. Consequently, there is no data, such as IC50 or Ki values, to report on its potential enzymatic interactions.

Metabolic Pathways of Pyrrolidine-Containing Compounds (In Vitro/Ex Vivo)

Phase I metabolism of pyrrolidine-containing compounds involves a variety of oxidative and reductive reactions. Key transformations observed in vitro for pyrrolidine derivatives include:

Hydroxylation: The addition of a hydroxyl group (-OH) to the aliphatic side chain or the pyrrolidine ring itself is a common metabolic pathway. This process increases the water solubility of the compound, facilitating its elimination.

Carbonyl Reduction: For pyrrolidine derivatives that contain a ketone (carbonyl) group, reduction to the corresponding alcohol is a significant metabolic route. For instance, in the metabolism of α-pyrrolidinohexiophenone (α-PHP), the β-keto group is reduced to its corresponding alcohol, forming a major metabolite. nih.gov

Pyrrolidine Ring Oxidation: The pyrrolidine ring itself is susceptible to oxidative metabolism. This can lead to the formation of a lactam (a cyclic amide) through oxidation. Further metabolism can result in the opening of the pyrrolidine ring, followed by additional hydroxylation, reduction, and oxidation steps. nih.gov A study on α-PHP identified metabolites where the pyrrolidine ring was oxidized to its lactam, which was then followed by ring cleavage. nih.gov

Many pyrrolidine derivatives contain one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). The metabolism of these chiral compounds is often stereoselective, where one stereoisomer is metabolized at a different rate or via a different pathway than another. slideshare.net This stereoselectivity arises because the enzymes responsible for metabolism are themselves chiral and can differentiate between the stereoisomers of a drug.

Metabolic stereoselectivity can manifest in several ways:

Substrate Stereoselectivity: One enantiomer is metabolized more rapidly than the other. slideshare.net

Product Stereoselectivity: A single stereoisomer of a metabolite is preferentially produced. slideshare.net

Substrate-Product Stereoselectivity: One enantiomer is preferentially metabolized to a specific diastereoisomeric product. slideshare.net

The stereoselective metabolism of pyrrolidine derivatives can have significant pharmacological consequences, as different enantiomers may possess different potencies, activities, or toxicities. mdpi.com Therefore, understanding the stereoselective metabolism is crucial in the development of chiral pyrrolidine-containing drugs.

Structure-Activity Relationship (SAR) Studies for Pyrrolidine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the pyrrolidine scaffold, SAR studies have provided valuable insights into the design of more potent and selective therapeutic agents. nih.govrsc.org

The nature, position, and orientation of substituents on the pyrrolidine ring have a profound impact on the biological activity of the resulting molecule. nih.gov Key findings from SAR studies on various pyrrolidine derivatives include:

Nature of Substituents: The properties of the substituent group, such as its size, lipophilicity, and electronic character, are critical. For a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, small, lipophilic substituents on a terminal phenyl group were found to be optimal for potency. nih.gov In another example, for pyrrolidine-2,5-dione-acetamides with anticonvulsant activity, a non-aromatic sec-butyl group at position 3 of the pyrrolidine ring was shown to positively affect activity. nih.gov

Position of Substituents: The location of the substituent on the pyrrolidine ring is also a key determinant of activity. Substituents at the C-2 position of the pyrrolidine ring can influence the basicity of the nitrogen atom, while substituents at the C-4 position can affect the puckering of the ring, both of which can alter pharmacological efficacy. nih.gov

Influence on Conformation: Substituents can control the conformation of the flexible pyrrolidine ring, which in turn affects how the molecule binds to its biological target. nih.gov

| Compound Series | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Effect on Activity |

|---|---|---|---|---|

| Pyrrolidine Amides | 3-position of terminal phenyl | Small, lipophilic groups (e.g., -F, -Cl) | Bulky groups | Optimal potency nih.gov |

| Pyrrolidine Amides | 4-position of terminal phenyl | Polar groups (e.g., -OH) | Most other substituents | Increased inhibitory potency nih.gov |

The presence of chiral centers in pyrrolidine derivatives adds a layer of complexity and opportunity in drug design. nih.gov The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are also chiral. researchgate.net

The impact of chirality on the pharmacological interactions and efficacy of pyrrolidine derivatives is significant:

Enantioselective Binding: Different enantiomers of a chiral pyrrolidine derivative can exhibit vastly different binding affinities for their target protein. This is because one enantiomer may fit into the binding site more snugly than the other, leading to a more stable complex and higher potency. nih.gov

Differential Biological Profiles: The stereochemistry of a pyrrolidine derivative can lead to different or even opposite biological activities between enantiomers. For example, it has been shown that a 3-R-methylpyrrolidine substituent promotes a pure antagonist profile at the estrogen receptor α (ERα), whereas the 3-S-methyl analog does not. nih.gov

Improved Selectivity: The introduction of a chiral pyrrolidine scaffold into a molecule can enhance its selectivity for a particular biological target over others. nih.gov

The stereochemistry of pyrrolidine-containing compounds is a crucial factor that can determine their therapeutic success. mdpi.com Consequently, the stereoselective synthesis of pyrrolidine derivatives is an area of intense research to produce enantiomerically pure drugs with improved efficacy and safety profiles. nih.govnih.govrsc.org

| Compound Class | Chiral Feature | Observation | Pharmacological Implication |

|---|---|---|---|

| ERα Ligands | 3-Methylpyrrolidine | 3-R-methyl promotes a pure antagonist profile compared to 3-S-methyl. | Stereochemistry dictates agonist vs. antagonist activity. nih.gov |

| CK1 Kinase Inhibitors | Chiral pyrrolidine scaffold | Introduction of the chiral scaffold promotes selectivity for CK1 receptors. | Chirality enhances target selectivity. nih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.